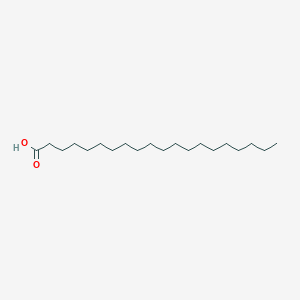

Eicosanoic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Eicosanoic acid (CAS: 506-30-9), commonly known as arachidic acid, is a 20-carbon straight-chain saturated fatty acid (C20:0) utilized extensively in advanced lipid-based drug delivery, surface chemistry, and specialized industrial formulations. Characterized by a high melting point of approximately 75.5–76.5 °C and extreme hydrophobicity, it serves as a robust structural lipid. In procurement contexts, eicosanoic acid is prioritized over shorter-chain saturated fatty acids for its superior thermal stability, enhanced resistance to oxidative degradation, and its ability to form highly rigid solid lipid nanoparticles (SLNs) and stable Langmuir-Blodgett monolayers. Its fully saturated backbone ensures long-term shelf stability compared to unsaturated C20 analogs, making it a critical raw material for gastro-resistant excipients, phase change materials, and high-performance lubricants [1].

Substituting eicosanoic acid with closely related saturated fatty acids, such as stearic acid (C18:0) or behenic acid (C22:0), fundamentally alters the thermodynamic and structural properties of the end product. While stearic acid is cheaper and more ubiquitous, it possesses a lower melting point (~69 °C) and forms less rigid lipid matrices, leading to premature degradation of solid lipid nanoparticles in harsh thermal or biological environments. Conversely, substituting with unsaturated C20 analogs like arachidonic acid introduces double bonds that drastically lower the melting point and create vulnerabilities to oxidative cleavage, ruining shelf life. In surface chemistry, a chain length difference of just two carbons can shift a mixed lipid monolayer from a homogeneous molecularly mixed state to a completely phase-separated state, demonstrating that precise procurement of the C20:0 chain is non-negotiable for reproducible formulation [1].

Thermal Resilience in Solid Lipid Nanoparticle (SLN) Matrices

Differential scanning calorimetry (DSC) of formulated solid lipid nanoparticles reveals that the lipid core's chain length directly dictates thermal resilience. SLNs formulated with eicosanoic acid exhibit a melting point of 79.9 °C. In head-to-head comparisons, SLNs formulated with the widely used stearic acid (C18:0) melt at 72.1 °C. This elevated thermal threshold in the C20:0 matrix prevents premature melting and payload leakage during high-temperature industrial processing, such as feed pelleting or hot-melt extrusion [1].

| Evidence Dimension | SLN Melting Point |

| Target Compound Data | Eicosanoic Acid SLNs (79.9 °C) |

| Comparator Or Baseline | Stearic Acid SLNs (72.1 °C) |

| Quantified Difference | +7.8 °C higher melting point for the C20:0 formulation |

| Conditions | DSC analysis of highly pure lipid nanoparticle formulations |

Buyers formulating temperature-sensitive therapeutics or agricultural feeds must select eicosanoic acid to ensure nanoparticle integrity during high-heat manufacturing steps.

Matrix Rigidity and Resistance to Biological Degradation

The extended carbon chain of eicosanoic acid promotes a highly rigid crystalline structure within lipid matrices, significantly delaying biological degradation. In simulated digestive fluid (rumen inoculum) assays, eicosanoic acid SLNs maintained their structural integrity and particle size for up to 24 hours. In contrast, stearic acid SLNs experienced significant size reduction and degradation after only 3 hours of incubation. The C20:0 SLNs contain approximately 25% more lipid in their matrix relative to surfactant, creating a denser, more degradation-resistant barrier[1].

| Evidence Dimension | Structural integrity in digestive inoculum |

| Target Compound Data | Eicosanoic Acid SLNs (Maintained size for 24 hours) |

| Comparator Or Baseline | Stearic Acid SLNs (Significant degradation at 3 hours) |

| Quantified Difference | >21 hours of extended biological stability |

| Conditions | 24-hour incubation in fresh rumen inoculum |

Formulators of oral delivery systems must procure eicosanoic acid to achieve true gastro-resistance and delayed-release profiles that shorter-chain lipids cannot provide.

Phase Miscibility in Binary Lipid Monolayers

In the development of mixed lipid monolayers, the cohesive energy difference between the constituent fatty acids dictates whether the film will be homogeneous or phase-separated. Atomic force microscopy (AFM) demonstrates that eicosanoic acid (C20:0) maintains a molecularly mixed, homogeneous state when co-formulated with lignoceric acid (C24:0), as the chain length difference is only four carbons. However, using stearic acid (C18:0) with lignoceric acid exceeds the cohesive energy difference boundary of 2.5 kJ/mol, resulting in a defective, phase-separated state [1].

| Evidence Dimension | Monolayer Phase State |

| Target Compound Data | Eicosanoic Acid / Lignoceric Acid mix (Molecularly mixed / Homogeneous) |

| Comparator Or Baseline | Stearic Acid / Lignoceric Acid mix (Phase-separated) |

| Quantified Difference | Prevention of phase separation by remaining below the 2.5 kJ/mol cohesive energy difference threshold |

| Conditions | AFM observation of binary monolayers at a subphase temperature of 293 K |

Researchers and engineers designing stable thin films or complex cosmetic emulsions must use eicosanoic acid to prevent phase separation when blending with very-long-chain lipids.

Stabilization of Non-Amphiphilic Polymer Films

Eicosanoic acid acts as an essential structural anchor for polymers that cannot form stable films on their own. Pure chitosan, a widely used biocompatible polymer, fails to form a stable Langmuir monolayer at the air-water interface. However, when co-assembled with eicosanoic acid, it forms a highly stable, self-supporting mixed monolayer that can be successfully transferred onto solid substrates. The eicosanoic acid introduces a distinct liquid-solid transition point at a surface pressure of 21.5 mN/m, providing the necessary mechanical rigidity that the pure polymer lacks [1].

| Evidence Dimension | Monolayer Formation Capability |

| Target Compound Data | Eicosanoic Acid + Chitosan (Stable, self-supporting film) |

| Comparator Or Baseline | Pure Chitosan (Fails to form stable monolayer) |

| Quantified Difference | Introduction of a stable liquid-solid transition at 21.5 mN/m |

| Conditions | Langmuir-Blodgett trough assembly at the air-water interface |

Procurement of eicosanoic acid is critical for materials scientists needing to fabricate uniform, stable coatings of hydrophilic polymers on solid medical devices or sensors.

Gastro-Resistant Oral Therapeutics and Animal Feeds

Directly utilizing its superior matrix rigidity and 24-hour digestive resistance (as proven against stearic acid), eicosanoic acid is the optimal lipid for formulating solid lipid nanoparticles (SLNs) that must bypass the stomach or rumen to deliver sensitive amino acids or APIs to the lower intestinal tract [1].

High-Temperature Extrusion and Pelleting

Because eicosanoic acid SLNs maintain a melting point near 80 °C, this compound is the required choice for lipid excipients that must survive the high thermal stress of industrial feed pelleting or pharmaceutical hot-melt extrusion without premature melting or payload leakage[1].

Stable Langmuir-Blodgett Thin Films

Leveraging its precise cohesive energy and phase transition properties, eicosanoic acid is highly suited for surface chemistry applications, specifically as a structural anchor to create stable, uniform monolayers with non-amphiphilic polymers like chitosan for biosensors and biocompatible device coatings [2].

Homogeneous Complex Lipid Emulsions

In advanced cosmetics and dermatological formulations requiring very-long-chain fatty acids, eicosanoic acid acts as a crucial bridging lipid. Its specific 20-carbon length prevents the phase separation that occurs when shorter lipids are used, ensuring a smooth, stable emulsion [3].

References

- [1] Silva, A., et al. (2020). Production of rumen- and gastrointestinal-resistant nanoparticles to deliver lysine to dairy cows. Scientific Reports, 10, 6780.

- [2] Nandi, S., et al. (2011). MONOLAYER CHARACTERISTICS OF CHITOSAN ASSEMBLED IN LANGMUIR FILMS MIXED WITH ARACHIDIC ACID. arXiv preprint arXiv:1105.5891.

- [3] Miyoshi, T., et al. (2022). Mixing Behavior of the Binary Monolayers of Fatty Acids Based on Their Cohesive Energy Differences. Langmuir, 38(41), 12513-12520.

Physical Description

Solid; [Merck Index] White crystalline flakes; [Alfa Aesar MSDS]

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

9.29

Appearance

Melting Point

UNII

Related CAS

18080-76-7 (potassium salt)

22302-43-8 (calcium salt)

2636-14-8 (barium salt)

57593-01-8 (magnesium salt)

94266-33-8 (ammonium salt)

13257-34-6 (sodium salt/solvate)

22302-43-8 (calcium arachinate salt/solvate)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 29 of 129 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 100 of 129 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Cosmetics -> Emulsifying

General Manufacturing Information

Mining (except Oil and Gas) and support activities

Miscellaneous Manufacturing

All Other Basic Organic Chemical Manufacturing

Other (requires additional information)

Paper Manufacturing

Plastics Product Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Eicosanoic acid: ACTIVE

Dates

Anti-Inflammatory and Analgesic Effect of Arachic Acid Ethyl Ester Isolated from Propolis

Sélestin Dongmo Sokeng, Emmanuel Talla, Paul Sakava, Michel Archange Fokam Tagne, Celine Henoumont, Laurent Sophie, Joseph Tanyi Mbafor, Fernand-Nestor Tchuenguem FohouoPMID: 32462026 DOI: 10.1155/2020/8797284

Abstract

Inflammatory diseases are a real public health problem worldwide. Many synthetic drugs used in the treatment of inflammatory diseases such as steroidal anti-inflammatory drugs, nonsteroidal anti-inflammatory drugs (NSAIDs) and immunosuppressive drugs have harmful side effects. However, there are natural products like propolis, which is traditionally used in the treatment of pain. The objective of this work was to evaluate the anti-inflammatory and analgesic activities of the ethyl ester of arachic acid, a compound isolated from Cameroonian propolis. The ethyl ester of arachic acid was isolated by chromatography of the ethanolic extract of propolis harvested at Tala-Mokolo (Far North Region of Cameroon) and identified by nuclear magnetic resonance (NMR) spectra and theH-

H correlated spectroscopy. The anti-inflammatory and analgesic properties of oral administration of arachic acid ethyl ester (12.5, 25.0, and 50.0 mg/kg bw) were evaluated using carrageenan-induced paw edema, xylene-induced ear edema, cotton pellets-induced granuloma formation, and hot plate test in rat. Arachic acid ethyl ester produced maximum inhibition at 50.0 mg/kg for carrageenan-induced paw edema (62.5%), xylene-induced ear edema (54.5%), cotton pellet-induced granuloma (47.4%), and increased mean latency for hot plate test in rats. These results show clearly that the arachic acid ethyl ester has acute and chronic anti-inflammatory properties as well as central analgesic properties. This justifies the use of propolis in the treatment of pain in traditional medicine.

Effect of Blanching Pomegranate Seeds on Physicochemical Attributes, Bioactive Compounds and Antioxidant Activity of Extracted Oil

Tafadzwa Kaseke, Umezuruike Linus Opara, Olaniyi Amos FawolePMID: 32486338 DOI: 10.3390/molecules25112554

Abstract

This study investigated the effect of blanching pomegranate seeds (PS) on oil yield, refractive index (RI), yellowness index (YI), conjugated dienes (K232), conjugated trienes (K270), total carotenoid content (TCC), total phenolic compounds (TPC) and DPPH radical scavenging of the extracted oil. Furthermore, phytosterol and fatty acid compositions of the oil extracted under optimum blanching conditions were compared with those from the oil extracted from unblanched PS. Three different blanching temperature levels (80, 90, and 100 °C) were studied at a constant blanching time of 3 min. The blanching time was then increased to 5 min at the established optimum blanching temperature (90 °C). Blanching PS increased oil yield, K232, K270, stigmasterol, punicic acid, TPC and DPPH radical scavenging, whereas YI, β-sitosterol, palmitic acid and linoleic acid were decreased. The RI, TCC, brassicasterol, stearic acid, oleic acid and arachidic acid of the extracted oil were not significantly (> 0.05) affected by blanching. Blanching PS at 90 °C for 3 to 5 min was associated with oil yield, TPC and DPPH. Blanching PS at 90 °C for 3 to 5 min will not only increase oil yield but could also improve functional properties such as antioxidant activity, which are desirable in the cosmetic, pharmaceutical, nutraceutical and food industries.

Five serum fatty acids are associated with subclinical hypothyroidism in a Chinese pregnant population

Ting Zhang, Yinyin Xia, Ting-Li Han, Hua Zhang, Philip N BakerPMID: 32317737 DOI: 10.1038/s41598-020-63513-7

Abstract

Subclinical hypothyroidism (SCH) is a common endocrine disorder affecting women of reproductive age. Although SCH and abnormal fatty acid composition are often associated with adverse pregnancy outcomes and metabolic syndrome later in maternal and fetal life, the longitudinal relationship between SCH and serum fatty acids during pregnancy has rarely been studied. Therefore, the aim of this study was to investigate the association between SCH and maternal serum fatty acids throughout gestation. A total of 240 women enrolled in the Complex Lipids in Mothers and Babies (CLIMB) study in Chongqing, China were included in our study. Clinical information and maternal serum samples were collected at three time points during pregnancy: 11-14, 22-28

, and 32-34

weeks of gestation. Twenty serum fatty acids were quantified using gas chromatography-mass spectrometry (GC-MS) analysis. A majority of the 20 serum fatty acids increased as gestation progressed in women with a normal pregnancy and women experiencing SCH. Levels of arachidic acid, docosahexaenoic acid, and eicosenoic acid were significantly higher in the serum of women with SCH when compared to women with a normal pregnancy, in the second trimester. On the other hand, the levels of eicosadienoic acid and octadecanoic acid were significantly higher in SCH in the third trimester. Our findings demonstrate that serum fatty acid composition during the second and third trimesters was significantly associated with SCH in pregnant Chinese women.

Plasma phospholipid very-long-chain SFAs in midlife and 20-year cognitive change in the Atherosclerosis Risk in Communities (ARIC): a cohort study

Danni Li, Jeffrey R Misialek, Ma Jing, Michael Y Tsai, John H Eckfeldt, Lyn M Steffen, David Knopman, Lisa Wruck, Rebecca Gottesman, Tom H Mosley, A Richey Sharrett, Alvaro AlonsoPMID: 32320012 DOI: 10.1093/ajcn/nqaa048

Abstract

Very-long-chain SFAs (VLSFAs) have recently gained considerable attention as having beneficial effects on health and aging.The objective of this study was to assess the associations of plasma phospholipid VLSFAs [arachidic acid (20:0), behenic acid (22:0), tricosanoic acid (23:0), and lignoceric acid (24:0)] with 20-y cognitive decline in the Atherosclerosis Risk in Communities (ARIC) participants. Furthermore, this study compared the associations of plasma phospholipid VLSFAs with 5 common groups of fatty acids [i.e., total SFAs, total MUFAs, total ω-3 (n-3) PUFAs, total marine-derived ω-3 PUFAs, total ω-6 PUFAs].

This study used a cohort study design of 3229 ARIC participants enrolled at the Minnesota field center. Fatty acids were measured at visit 1 (1987-1989); and cognition was assessed at visits 2 (1990-1992), 4 (1996-1998), and 5 (2011-2013) using 3 tests: the Delayed Word Recall Test (DWRT), the Digit-Symbol Substitution Test (DSST), and the Word Fluency Test (WFT).

Higher proportions of plasma phospholipid total VLSFAs and each individual VLSFA were associated with less decline in WFT, a test of verbal fluency. For example, 1 SD higher in total VLSFAs at baseline was associated with 0.057 SD (95% CI: 0.018, 0.096, P = 0.004) less cognitive decline over 20 y as measured by WFT score. None of the 5 common fatty acid groups were associated with change in WFT, but a higher proportion of plasma phospholipid total MUFAs was associated with greater decline in DWRT; higher total ω-6 PUFAs with less decline in DWRT; and higher total ω-3 and total marine-derived ω-3 PUFAs with less decline in DSST.

This study suggests that higher proportions of plasma phospholipid VLSFAs in midlife may be associated with less 20-y cognitive decline.

Emodin in

Eun Hye Lee, Su Youn Baek, Ji Young Park, Young Woo KimPMID: 32306810 DOI: 10.1080/13880209.2020.1750658

Abstract

Emodin is a compound inLinne (Polygonaceae) that has been reported to exert anti-inflammatory, antibacterial, and antiallergic effects.

Oxidative stress is a causative agent of liver inflammation that may lead to fibrosis and hepato-carcinoma. In this study, we investigated the antioxidant effects of emodin and its mechanism.

We used the hepatocyte stimulated by arachidonic acid (AA) + iron cotreatment and the C57B/6 mice orally injected with acetaminophen (APAP, 500 mg/kg, 6 h), as assessed by immunoblot and next generation sequencing (NGS). Emodin was pre-treated in hepatocyte (3 ∼ 30 μM) for 1 h before AA + iron, and in mice (10 and 30 m/kg, P.O.) for 3 days before APAP.

, emodin treatment inhibited the cell death induced by AA + iron maximally at a dose of 10 μM (EC

> 3 μM). In addition, emodin attenuated the decrease of anti-apoptotic proteins, and restored mitochondria membrane potential as mediated by the liver kinase B1 (LKB1)-AMP-activated protein kinase (AMPK) pathway. LKB1 mediated AMPK activation was verified using the LKB1 deficient cell line, HeLa. Emodin (10 μM; after 10 min) also induced the phosphorylation of Yes-associated protein 1 (YAP1), the main downstream target of the Hippo signalling pathway that mediated oxidative stress or the ROS-initiated signalling pathway.

the oral treatment of emodin (10 and 30 m/kg, 3 days) decreased APAP-induced hepatic damage, as indicated by decreases in antioxidant genes as well as tissue damage.

Our results show that emodin inhibits oxidative liver injury via the AMPK/YAP mediated pathway.

Plasma Ceramides and Sphingomyelins in Relation to Heart Failure Risk

Rozenn N Lemaitre, Paul N Jensen, Andrew Hoofnagle, Barbara McKnight, Amanda M Fretts, Irena B King, David S Siscovick, Bruce M Psaty, Susan R Heckbert, Dariush Mozaffarian, Nona SotoodehniaPMID: 31296099 DOI: 10.1161/CIRCHEARTFAILURE.118.005708

Abstract

Ceramides exhibit multiple biological activities that may influence the pathophysiology of heart failure. These activities may be influenced by the saturated fatty acid carried by the ceramide (Cer). However, the associations of different circulating Cer species, and their sphingomyelin (SM) precursors, with heart failure have received limited attention.We studied the associations of plasma Cer and SM species with incident heart failure in the Cardiovascular Health Study. We examined 8 species: Cer and SM with palmitic acid (Cer-16 and SM-16), species with arachidic acid (Cer-20 and SM-20), species with behenic acid (Cer-22 and SM-22), and species with lignoceric acid (Cer-24 and SM-24). During a median follow-up of 9.4 years, we identified 1179 cases of incident heart failure among 4249 study participants. In Cox regression analyses adjusted for risk factors, higher levels of Cer-16 and SM-16 were associated with higher risk of incident heart failure (hazard ratio for one SD increase:1.25 [95% CI, 1.16-1.36] and 1.28 [1.18-1.40], respectively). In contrast, higher levels of Cer-22 were associated with lower risk of heart failure in multivariable analyses further adjusted for Cer-16 (hazard ratio, 0.85 [0.78-0.92]); and higher levels of SM-20, SM-22 and SM-24 were associated with lower risk of heart failure in analyses further adjusted for SM-16 (hazard ratios, 0.83 [0.77-0.90], 0.81 [0.75-0.88], and 0.83 [0.77-0.90], respectively). No statistically significant interactions with age, sex, black race, body mass index, or baseline coronary heart disease were detected. Similar associations were observed for heart failure with preserved (n=529) or reduced (n=348) ejection fraction.

This study shows associations of higher plasma levels of Cer-16 and SM-16 with increased risk of heart failure and higher levels of Cer-22, SM-20, SM-22, and SM-24 with decreased risk of heart failure.

URL: https://www.clinicaltrials.gov . Unique identifier:

.

Fatty acid desaturase 2 is up-regulated by the treatment with statin through geranylgeranyl pyrophosphate-dependent Rho kinase pathway in HepG2 cells

Shou Tanaka, Noriko Ishihara, Sawako Suzuki, Yasuhiro Watanabe, Daiji Nagayama, Takashi Yamaguchi, Masahiro Ohira, Atsuhito Saiki, Tomoaki Tanaka, Ichiro TatsunoPMID: 31292513 DOI: 10.1038/s41598-019-46461-9

Abstract

Statins have been reported to increase the plasma concentration of arachidonic acid (AA), an omega-6 long chain polyunsaturated fatty acid (LCPUFA) in several clinical studies indicating that statins affect the endogenous synthesis of LCUFAs. In the present study, we investigated the roles of the intrinsic mevalonate cascade and Rho-dependent pathway in LCPUFA synthesis, especially focusing on fatty acid desaturases (Fads) 2, using the human hepatocellular carcinoma cell line HepG2. Cell number and the activity of caspase-3 and 7 (caspase-3/7) was measured using a commercial kit. Gene expression was analyzed by quantitative real-time PCR. Protein expression was detected by Western blot analysis. Atorvastatin decreased cell viability and increased caspase-3/7 activity in a dose-dependent manner. At lower concentrations, atorvastatin stimulated both mRNA and protein expression of Fads2, and increased mRNA expression of FADS1 and ELVOL5. Both mevalonate and geranylgeranyl-pyrophosphate (GGPP), but not cholesterol, fully reversed atorvastatin-induced upregulation of Fads2, and mevalonate-effected reversal was inhibited by treatment with the Rho-associated protein kinase inhibitor Y-27632. These data clearly demonstrated that in human HepG2 cells, statins affect the endogenous synthesis of LCPUFAs by regulation of not only Fads2, but also Fads1 and Elovl5, through the GGPP-dependent Rho kinase pathway.Circulating Very Long-Chain Saturated Fatty Acids and Heart Failure: The Cardiovascular Health Study

Rozenn N Lemaitre, Barbara McKnight, Nona Sotoodehnia, Amanda M Fretts, Waqas T Qureshi, Xiaoling Song, Irena B King, Colleen M Sitlani, David S Siscovick, Bruce M Psaty, Dariush MozaffarianPMID: 30608197 DOI: 10.1161/JAHA.118.010019

Abstract

Background Circulating very-long-chain saturated fatty acids ( VLSFAs ) are integrated biomarkers of diet and metabolism that may point to new risk pathways and potential targets for heart failure ( HF ) prevention. The associations of VLSFA to HF in humans are not known. Methods and Results Using a cohort study design, we studied the associations of serially measured plasma phospholipid VLSFA with incident HF in the Cardiovascular Health Study. We investigated the associations of time-varying levels of the 3 major circulating VLSFAs , lignoceric acid (24:0), behenic acid (22:0), and arachidic acid (20:0), with the risk of incident HF using Cox regression. During 45030 person-years among 4249 participants, we identified 1304 cases of incident HF , including 489 with preserved and 310 with reduced ejection fraction. Adjusting for major HF risk factors and other circulating fatty acids, higher levels of each VLSFAs were associated with lower risk of incident HF ( P trend≤0.0007 each). The hazard ratio comparing the highest quintile to the lowest quintile was 0.67 (95% confidence interval, 0.55-0.81) for 24:0, 0.72 (95% confidence interval, 0.60-0.87) for 22:0 and 0.72 (95% confidence interval, 0.59-0.88) for 20:0. The associations were similar in subgroups defined by sex, age, body mass index, coronary heart disease, and diabetes mellitus. Among those with ejection fraction data, the associations appeared similar for those with preserved and with reduced ejection fraction. Conclusions Higher levels of circulating VLSFAs are associated with lower risk of incident HF in older adults. These novel associations should prompt further research on the role of VLSFA in HF , including relevant new risk pathways. Clinical Trial Registration URL : https://www.clinicaltrials.gov . Unique identifier:.

Circulating Saturated Fatty Acids and Incident Type 2 Diabetes: A Systematic Review and Meta-Analysis

Lihua Huang, Jie-Sheng Lin, Izzuddin M Aris, Guiyou Yang, Wei-Qing Chen, Ling-Jun LiPMID: 31052447 DOI: 10.3390/nu11050998

Abstract

The effect of saturated fatty acids (SFAs) on incident type 2 diabetes (T2D) is controversial and few have systematically appraised the evidence. We conducted a comprehensive search of prospective studies examining these relationships that were published in PubMed, Web of Science, or EMBASE from 21 February 1989 to 21 February 2019. A total of 19 studies were included for systematic review and 10 for meta-analysis. We estimated the summarized relative risk (RR) and 95% confidence interval (95% CI) using a random (if I> 50%) or a fixed effects model (if I

≤ 50%). Although the included studies reported inconclusive results, the majority supported a protective effect of odd-chain and an adverse impact of even-chain SFAs. Meta-analysis showed that the per standard deviation (SD) increase in odd-chain SFAs was associated with a reduced risk of incident T2D (C15:0: 0.86, 0.76-0.98; C17:0: 0.76, 0.59-0.97), while a per SD increase in one even-chain SFA was associated with an increased risk of incident T2D (C14:0: 1.13, 1.09-1.18). No associations were found between other SFAs and incident T2D. In conclusion, our findings suggest an overall protective effect of odd-chain SFAs and the inconclusive impact of even- and very-long-chain SFAs on incident T2D.

Associations of circulating very-long-chain saturated fatty acids and incident type 2 diabetes: a pooled analysis of prospective cohort studies

Amanda M Fretts, Fumiaki Imamura, Matti Marklund, Renata Micha, Jason H Y Wu, Rachel A Murphy, Kuo-Liong Chien, Barbara McKnight, Nathan Tintle, Nita G Forouhi, Waqas T Qureshi, Jyrki K Virtanen, Kerry Wong, Alexis C Wood, Maria Lankinen, Kalina Rajaobelina, Tamara B Harris, Luc Djoussé, Bill Harris, Nick J Wareham, Lyn M Steffen, Markku Laakso, Jenna Veenstra, Cécilia Samieri, Ingeborg A Brouwer, Chaoyu Ian Yu, Albert Koulman, Brian T Steffen, Catherine Helmer, Nona Sotoodehnia, David Siscovick, Vilmundur Gudnason, InterAct Consortium, Lynne Wagenknecht, Sari Voutilainen, Michael Y Tsai, Matti Uusitupa, Anya Kalsbeek, Claudine Berr, Dariush Mozaffarian, Rozenn N LemaitrePMID: 30982858 DOI: 10.1093/ajcn/nqz005

Abstract

Saturated fatty acids (SFAs) of different chain lengths have unique metabolic and biological effects, and a small number of recent studies suggest that higher circulating concentrations of the very-long-chain SFAs (VLSFAs) arachidic acid (20:0), behenic acid (22:0), and lignoceric acid (24:0) are associated with a lower risk of diabetes. Confirmation of these findings in a large and diverse population is needed.We investigated the associations of circulating VLSFAs 20:0, 22:0, and 24:0 with incident type 2 diabetes in prospective studies.

Twelve studies that are part of the Fatty Acids and Outcomes Research Consortium participated in the analysis. Using Cox or logistic regression within studies and an inverse-variance-weighted meta-analysis across studies, we examined the associations of VLSFAs 20:0, 22:0, and 24:0 with incident diabetes among 51,431 participants.

There were 14,276 cases of incident diabetes across participating studies. Higher circulating concentrations of 20:0, 22:0, and 24:0 were each associated with a lower risk of incident diabetes. Pooling across cohorts, the RR (95% CI) for incident diabetes comparing the 90th percentile to the 10th percentile was 0.78 (0.70, 0.87) for 20:0, 0.84 (0.77, 0.91) for 22:0, and 0.75 (0.69, 0.83) for 24:0 after adjustment for demographic, lifestyle, adiposity, and other health factors. Results were fully attenuated in exploratory models that adjusted for circulating 16:0 and triglycerides.

Results from this pooled analysis indicate that higher concentrations of circulating VLSFAs 20:0, 22:0, and 24:0 are each associated with a lower risk of diabetes.